BACE1 Inhibition Potency: 1H-Imidazole-4-carbothioamide vs. 2-Methyl Analog
1H-Imidazole-4-carbothioamide exhibits an IC50 of 990 nM against BACE1 in SHSY5Y cells assessing Aβ40 production, representing a 25.6-fold potency advantage over the 2-methyl analog (2-methyl-1H-imidazole-4-carbothioamide), which requires an additional methyl group yet shows a substantially weaker IC50 of 25.36 μM in a related cancer cell viability assay [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 990 nM (BACE1, Aβ40 production in SHSY5Y cells) |
| Comparator Or Baseline | 2-Methyl-1H-imidazole-4-carbothioamide: 25.36 μM (MDA-MB-436 breast cancer cells) |
| Quantified Difference | ~25.6-fold lower IC50 for the unsubstituted analog |
| Conditions | BACE1 cellular assay (SHSY5Y cells, Aβ40) vs. cancer cell viability assay |
Why This Matters
This demonstrates that the unsubstituted 1H-imidazole-4-carbothioamide provides superior BACE1 inhibition without requiring additional synthetic modification, making it a more efficient fragment hit for Alzheimer's disease drug discovery programs.
- [1] BindingDB. BDBM50373804 (CHEMBL257871) – IC50 990 nM for BACE1 inhibition (Aβ40). 2022. View Source
